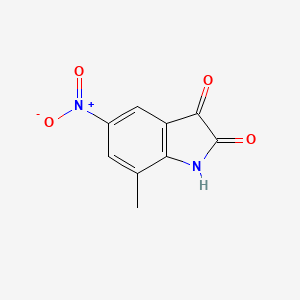

7-Methyl-5-nitroisatin

Overview

Description

7-Methyl-5-nitroisatin is a chemical compound used in scientific research . Its unique properties make it valuable for various applications, including drug discovery and organic synthesis. It is used for R&D purposes and not advised for medicinal, household, or other uses .

Synthesis Analysis

The synthesis of isatin-pyrrole derivatives, which could include this compound, has been reported . These derivatives were obtained from the appropriate isatins with pyrrole, with good yields and purity . The product structures were confirmed through spectroscopy methods .

Molecular Structure Analysis

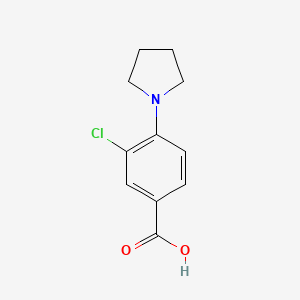

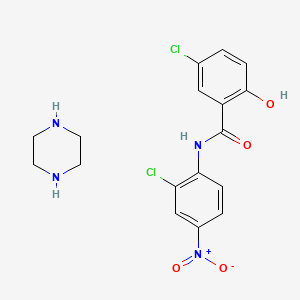

The molecular formula of this compound is C9H6N2O4 and its molecular weight is 206.15 . Further structural elucidation of 5-nitroisatin was confirmed by performing 2D heteronuclear single quantum correlation experiments .

Scientific Research Applications

Spectral Investigations and Antimicrobial Applications

7-Methyl-5-nitroisatin, a derivative of 5-nitroisatin, has been explored in spectral investigations, DFT computations, and molecular docking studies, particularly for its antimicrobial properties. Research has shown its effectiveness against fungal and bacterial strains, highlighting its potential in treating microbial infections. Advanced spectral analysis techniques like FT-IR, FT Raman, UV, and NMR, alongside DFT methods, have been utilized to understand its structural and vibrational characteristics. The thermal stability of 5-nitroisatin derivatives has been analyzed, with findings indicating significant antimicrobial activity, including antifungal and antibacterial effects, and docking simulations providing insights into its potential mechanism of action (Beaula, Joe, Rastogi, & Jothy, 2015).

Role in Neuronal Nitric Oxide Synthase Inhibition

This compound has been implicated in neurological research, particularly in studies focusing on the inhibition of neuronal nitric oxide synthase (nNOS). The inhibition of nNOS is a strategy explored for neuroprotective effects in various models of neurological damage, such as those mimicking Parkinson's disease. 7-Nitroindazole, a compound related to this compound, has shown promise in protecting against neurotoxicity in animal models, suggesting a potential pathway through which this compound derivatives could exert similar effects. This underscores the importance of nNOS inhibitors in researching neurodegenerative diseases and their potential therapeutic applications (Hantraye, Brouillet, Ferrante, Palfi, Dolan, Matthews, & Beal, 1996).

Insights into Redox Behavior

The electrochemical behavior of this compound and its derivatives has been examined to understand their redox properties. Studies have focused on how these compounds interact at the electrochemical level, revealing insights into their oxidation and reduction mechanisms. Such research is crucial for developing a deeper understanding of the pharmacological and potentially therapeutic mechanisms of isatin derivatives, including their interactions within biological systems. The investigations into the redox behavior of isatin derivatives underscore their varied pharmacological profiles and provide a foundation for further exploration of their clinical applications (Oliveira, Fernandes, Silva, Pinto, & Oliveira-Brett, 2013).

Application in RNA Structure Probing

This compound derivatives have also been applied in the field of molecular biology, particularly in RNA structure analysis. The reagent 1-methyl-7-nitroisatoic anhydride (1m7), derived from this compound, is used for probing RNA structure through SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension) analysis. This demonstrates the compound's utility beyond antimicrobial and neuroprotective applications, extending into molecular biology laboratories where it aids in the exploration of RNA structures. The development of safe and cost-effective synthesis methods for such reagents has made SHAPE analysis more accessible, further highlighting the versatility of this compound derivatives (Turner, Shefer, & Ares, 2013).

Mechanism of Action

Target of Action

The primary target of 7-Methyl-5-nitroisatin is the cyclin-dependent kinase 2 (CDK2) enzyme . CDK2 is a crucial regulator of the cell cycle, and its overexpression is often associated with the development of cancers .

Mode of Action

This compound interacts with CDK2 as a competitive inhibitor . By binding to the active site of CDK2, this compound prevents the enzyme from interacting with its natural substrates, thereby inhibiting its activity .

Biochemical Pathways

The inhibition of CDK2 by this compound affects the cell cycle regulation pathway . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, this compound can halt cell cycle progression, leading to the suppression of cell proliferation .

Pharmacokinetics

The ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of this compound have been studied . The compound shows good oral absorption, membrane permeability, and bioavailability . Its solubility in water is low, which may affect its bioavailability .

Result of Action

The molecular effect of this compound’s action is the inhibition of CDK2 activity, leading to cell cycle arrest . On a cellular level, this results in the suppression of cell proliferation, making this compound a potential anticancer agent .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s solubility and hence its bioavailability .

Safety and Hazards

In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . Following skin contact, contaminated clothing should be taken off immediately and the skin should be washed off with soap and plenty of water .

Future Directions

Biochemical Analysis

Biochemical Properties

7-Methyl-5-nitroisatin plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation . The interaction between this compound and CDK2 is characterized by competitive inhibition, where the compound binds to the active site of the enzyme, preventing substrate access and subsequent enzyme activity . This interaction highlights the potential of this compound in anticancer therapy, as CDK2 overexpression is closely associated with cancer development .

Cellular Effects

This compound exhibits significant effects on various cell types and cellular processes. In cervical cancer cells (SiHa), it has been shown to inhibit cell growth and induce cytotoxicity . The compound influences cell function by interfering with cell signaling pathways, particularly those involved in cell proliferation and apoptosis. Additionally, this compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to altered cellular metabolism and reduced cancer cell viability .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of target proteins required for cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Furthermore, this compound may interact with other enzymes and proteins involved in cellular signaling pathways, contributing to its overall anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its stability in aqueous solutions with appropriate solvents, such as DMSO or NMP, which enhance its solubility and reduce toxicity . Long-term exposure to this compound in in vitro studies has demonstrated sustained inhibition of cancer cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism affects the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions. Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s membrane permeability and bioavailability are influenced by its interaction with these transporters . Additionally, this compound’s distribution within tissues affects its localization and accumulation, which can impact its therapeutic efficacy and potential side effects.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, influencing its activity and therapeutic potential. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in biomedical applications.

Properties

IUPAC Name |

7-methyl-5-nitro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c1-4-2-5(11(14)15)3-6-7(4)10-9(13)8(6)12/h2-3H,1H3,(H,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREHMPHOKRQMFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=O)C2=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405570 | |

| Record name | 7-Methyl-5-nitroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70343-13-4 | |

| Record name | 7-Methyl-5-nitroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine](/img/structure/B1587384.png)